molecular formula C9H6N2O3 B1584720 6-Nitroquinolin-2(1H)-one CAS No. 64495-55-2

6-Nitroquinolin-2(1H)-one

Cat. No.: B1584720
CAS No.: 64495-55-2
M. Wt: 190.16 g/mol
InChI Key: OYLJUJGLDPDXHP-UHFFFAOYSA-N
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Description

6-Nitroquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a nitro group at the 6-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitroquinolin-2(1H)-one typically involves the nitration of quinolin-2(1H)-one. One common method includes dissolving quinolin-2(1H)-one in concentrated sulfuric acid, followed by the addition of a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions, usually in an ice bath, to prevent over-nitration and to ensure the selective formation of the 6-nitro derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The keto group can be oxidized to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-Aminoquinolin-2(1H)-one.

    Substitution: Various substituted quinolin-2(1H)-one derivatives.

    Oxidation: Oxidized quinolin-2(1H)-one derivatives.

Scientific Research Applications

6-Nitroquinolin-2(1H)-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activities and other biological processes.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Nitroquinolin-2-amine: Similar in structure but with an amino group instead of a keto group at the 2-position.

    4-Methyl-6-nitroquinolin-2-ol: Contains a methyl group at the 4-position and a hydroxyl group at the 2-position.

    6-Nitroquinolin-2-ol: Similar structure with a hydroxyl group at the 2-position.

Uniqueness

6-Nitroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-nitro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-4-1-6-5-7(11(13)14)2-3-8(6)10-9/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLJUJGLDPDXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358483
Record name 6-Nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64495-55-2
Record name 6-Nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Nitric acid (70%), 2.3 mL, was added dropwise to a stirred mixture of 2-hydroxyquinoline (available commercially or by one of the methods described in Beilstein 21, 77) 3.5 g (0.024 mole), in 20 mL of concentrated sulfuric acid at 0° C. The reaction mixture was stirred for 2 hours at room temperature and then poured into ice and water. The resulting solid was collected by filtration, washed with cold water and then digested twice with hot methanol to yield 3 g (67%) of 6-nitrocarbostyril as crystals; m.p. 280°-282° C.
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67%

Synthesis routes and methods II

Procedure details

Compound 46A (210 mg, 0.90 mmol) was dissolved in MeOH (10 mL), K2CO3 was added, and the reaction was stirred at rt for 30 min. The reaction was then concentrated under reduced pressure and subsequently purified by silica gel flash chromatography eluting with 5-10% MeOH/CH2Cl2 (gradient) to give the title compound (162 mg, 94%) as a pink solid. LC/MS m/z 191 [M+H]+.
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94%

Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 6-Nitroquinolin-2(1H)-one?

A1: this compound is nearly planar in structure. [] The molecule exhibits slight deviations from perfect planarity, with the carbon atom opposite the ring nitrogen deviating by -0.024 Å and one of the nitro group oxygen atoms deviating by 0.048 Å. [] This near-planar structure is stabilized by a network of intermolecular hydrogen bonds, including three C—H⋯O and one N—H⋯O interactions. [] These structural features are crucial for understanding the compound's interactions and potential applications.

Q2: How is this compound involved in enzymatic reactions?

A2: Research indicates that this compound (5) can be generated as a byproduct during the enzymatic bioreduction of 6-nitroquinoline (1) by xanthine oxidase. [] This side reaction occurs independently of the primary pathway where 6-nitroquinoline is converted to the fluorescent 6-aminoquinoline (2) under hypoxic conditions. [] The formation of this compound highlights the complexity of enzymatic reactions and the potential for multiple products even under controlled conditions.

Q3: Why is the formation of this compound as a side product significant in hypoxia research?

A3: The emergence of this compound during the bioreduction of 6-nitroquinoline underscores the importance of thorough metabolite identification when developing hypoxia-selective probes and drugs. [] Since these therapies often rely on nitroaryl groups as oxygen sensors, understanding the potential for side reactions and the formation of unexpected metabolites like this compound is critical for accurate interpretation of results and for optimizing drug efficacy.

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